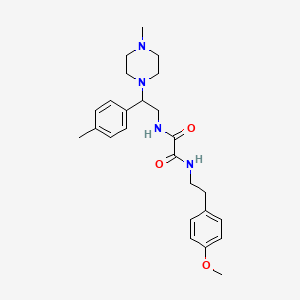![molecular formula C12H21Cl2N3O3 B2838842 Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride CAS No. 2378496-92-3](/img/structure/B2838842.png)
Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a cyclopentyl group, and functional groups such as amino and hydroxy groups. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate typically involves multiple steps:
-
Formation of the Cyclopentyl Intermediate: : The starting material, a cyclopentane derivative, undergoes functionalization to introduce amino and hydroxy groups. This step often involves selective reduction and protection-deprotection strategies to ensure the correct stereochemistry.
-
Pyrazole Ring Formation: : The cyclopentyl intermediate is then coupled with a pyrazole precursor. This step may involve cyclization reactions under acidic or basic conditions, often using catalysts to improve yield and selectivity.
-
Esterification: : The carboxylic acid group on the pyrazole ring is esterified using ethanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as DCC (dicyclohexylcarbodiimide).
-
Formation of the Dihydrochloride Salt: : The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the process.
化学反应分析
Types of Reactions
-
Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
-
Reduction: : The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, where halogenated derivatives can be formed using reagents like NBS (N-bromosuccinimide).
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP
Reducing Agents: LiAlH4, NaBH4
Substitution Reagents: NBS, halogenating agents
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated pyrazole derivatives
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development in areas such as oncology and neurology.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for incorporation into various industrial processes.
作用机制
The mechanism of action of Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. The pyrazole ring can engage in π-π stacking and hydrophobic interactions, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate
- Methyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate
- Propyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate
Uniqueness
Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride stands out due to its enhanced solubility and stability in the dihydrochloride form. This makes it more suitable for biological and industrial applications compared to its methyl and propyl analogs. Additionally, the specific stereochemistry of the cyclopentyl group may confer unique binding properties and biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3.2ClH/c1-2-18-12(17)9-5-14-15(7-9)6-8-3-10(13)11(16)4-8;;/h5,7-8,10-11,16H,2-4,6,13H2,1H3;2*1H/t8?,10-,11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVRHNVBULSCIF-NDIFVABSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2CC(C(C2)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(N=C1)CC2C[C@H]([C@@H](C2)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)
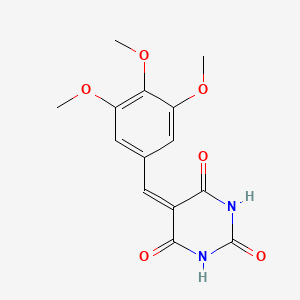
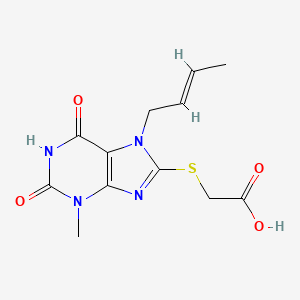
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)
![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)

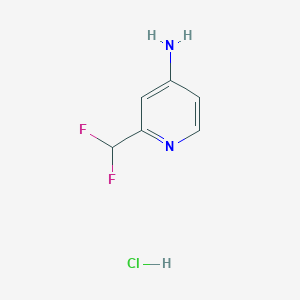
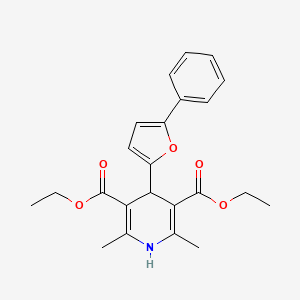
![3-(2-fluorophenyl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide](/img/structure/B2838773.png)
![N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2838774.png)
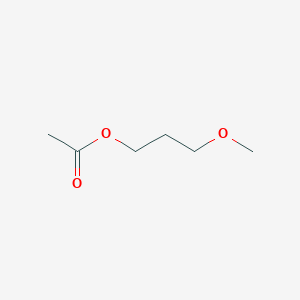
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2838776.png)
![5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2838778.png)
